molecular formula C12H11FN4O3S B2864241 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 903345-81-3

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

Cat. No. B2864241
M. Wt: 310.3
InChI Key: XQSLLAPGNJCDOT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its common names and synonyms.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This can include bond lengths, bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity, the conditions under which it reacts, and the products it forms.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves understanding the properties of the compound. This can include its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis and Enzymatic Activity : Research involving the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety, similar in structural complexity to the compound , demonstrated effects on the activities of transferase enzymes, such as GOT, GPT, and γ-GT. These findings indicate the potential for influencing enzymatic activities, which could be relevant for therapeutic applications or biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial and Antitubercular Activity

  • Antitubercular Agents : Compounds incorporating 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties were identified as potent antituberculosis agents, suggesting the structural potential for developing antimycobacterial drugs. These compounds showed significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Analogues : The synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities against various bacterial and fungal strains, highlighting the utility of fluorobenzamide derivatives in combating microbial infections. The presence of a fluorine atom was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Enzymatic Inhibition and Cancer Research

  • Carbonic Anhydrase Inhibition : Research on halogenated sulfonamides, including compounds with structural similarities to the target molecule, has shown potent inhibition of carbonic anhydrase IX, a tumor-associated enzyme. This suggests a potential avenue for antitumor agent development, leveraging the specific inhibition of enzymes associated with cancer growth and metastasis (Ilies et al., 2003).

Agricultural Applications

  • Antibacterial Activity Against Plant Pathogens : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight. This indicates the potential for developing novel agrochemicals to protect crops from bacterial infections, enhancing yield and food security (Shi et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLLAPGNJCDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

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